molecular formula C25H23N5OS2 B13382316 N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

Cat. No.: B13382316
M. Wt: 473.6 g/mol
InChI Key: KGLAIGYJXJKRKD-XODNFHPESA-N
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Description

N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of cyclopenta, thieno, and pyrimidin rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves multiple steps, including the formation of intermediate compounds. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the target compound . The process typically starts with the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal under microwave irradiation to yield N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N,N-dimethylmethanimidamide. Finally, the target compound is obtained by reacting this intermediate with an appropriate aromatic amine under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{3-[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)carbohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N5OS2

Molecular Weight

473.6 g/mol

IUPAC Name

N-[3-[(E)-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylhydrazinylidene)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C25H23N5OS2/c31-23(15-7-2-1-3-8-15)29-24-18(16-9-4-5-11-19(16)32-24)13-28-30-22-21-17-10-6-12-20(17)33-25(21)27-14-26-22/h1-3,7-8,13-14H,4-6,9-12H2,(H,29,31)(H,26,27,30)/b28-13+

InChI Key

KGLAIGYJXJKRKD-XODNFHPESA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)/C=N/NC4=C5C6=C(CCC6)SC5=NC=N4

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=NNC4=C5C6=C(CCC6)SC5=NC=N4

Origin of Product

United States

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